1alpha,25-Dihydroxy-23-azavitamin D3/1alpha,25-dihydroxy-23-azacholecalciferol
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Overview
Description
1alpha,25-dihydroxy-23-azavitamin D3 is a vitamin D.
Scientific Research Applications
1. Role in Cell Differentiation and Immune System Modulation
1alpha,25-Dihydroxy-23-azavitamin D3 has shown significant potency in the differentiation induction of HL-60 cells, a human leukemia cell line. This compound also exhibits immunomodulatory activities, demonstrating an anti-proliferative effect and suppressing parathyroid hormone (PTH) secretion in vitro. It has been observed to suppress PTH mRNA expression in both normal and nephrectomized rats and up-regulates the Vitamin D Receptor (VDR) in the parathyroid gland of uremic rats, indicating its potential application in the field of dialysis and related clinical areas (Endo & Fukagawa, 2002).
2. Antitumor and Bone Metabolism Effects
Studies have reported that 1alpha,25-Dihydroxy-23-azavitamin D3 analogs, such as OCT, exhibit antiangiogenic activity and exert antitumor effects without significant side effects like hypercalcemia. These analogs have more potent effects on bone compared to other forms, with ED-71 being particularly notable for its significant biological effects on bone, suggesting its potential use in bone-fracture prevention (Kubodera & Hatakeyama, 2009).
3. Metabolic Pathways and Vitamin D Analogs
Research has delved into the metabolism of vitamin D analogs, indicating that analogs like 1alpha,25-Dihydroxy-23-azavitamin D3, which resist metabolism through the C-24 oxidation pathway, can potentially be metabolized through the C-3 epimerization pathway. This aspect opens up new areas for studying the modification of vitamin D compounds and their metabolic pathways (Reddy et al., 2000).
4. Non-Genomic Actions in Osteosarcoma Cells
1alpha,25-Dihydroxy-23-azavitamin D3 is known to induce non-genomic responses through a specific plasma membrane-associated receptor in addition to its genomic actions. These non-genomic actions, particularly in osteosarcoma cells, are crucial for understanding its role in bone metabolism and related disorders (Bravo et al., 2006).
Properties
CAS No. |
87407-70-3 |
---|---|
Molecular Formula |
C26H43NO3 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-[(2-hydroxy-2-methylpropyl)amino]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C26H43NO3/c1-17(15-27-16-25(3,4)30)22-10-11-23-19(7-6-12-26(22,23)5)8-9-20-13-21(28)14-24(29)18(20)2/h8-9,17,21-24,27-30H,2,6-7,10-16H2,1,3-5H3/b19-8+,20-9-/t17-,21-,22-,23+,24+,26-/m1/s1 |
InChI Key |
KJDVMNDTGSVQOU-ZPURXJTESA-N |
Isomeric SMILES |
C[C@H](CNCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES |
CC(CNCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Canonical SMILES |
CC(CNCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1 alpha,25-dihydroxy-23-azavitamin D3 1,25-DAVD3 1,25-dihydroxy-23-azavitamin D3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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